![molecular formula C18H16N4O2 B099816 Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]- CAS No. 19362-42-6](/img/structure/B99816.png)
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-' is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Formanilide is not well understood. However, it is believed that Formanilide may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Formanilide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Formanilide can induce apoptosis (programmed cell death) in cancer cells. Additionally, Formanilide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Formanilide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits interesting photophysical properties that make it useful in materials science. However, Formanilide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on Formanilide. One area of research could be to investigate its potential as an anticancer agent. More studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, Formanilide could be further explored for its potential applications in materials science, such as in the synthesis of metal complexes with interesting photophysical properties.
Synthesemethoden
Formanilide can be synthesized by the reaction of N-methyl-4'-aminobenzophenone and acetylacetone in the presence of a catalyst. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Formanilide has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, Formanilide has been used as a ligand in the synthesis of metal complexes that exhibit interesting photophysical properties. In organic chemistry, Formanilide has been used as a reagent in the synthesis of various compounds, including pyrazolines, pyrazoles, and pyridines. In medicinal chemistry, Formanilide has been investigated for its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
19362-42-6 |
|---|---|
Produktname |
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]- |
Molekularformel |
C18H16N4O2 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N-methyl-N-[4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)amino]phenyl]formamide |
InChI |
InChI=1S/C18H16N4O2/c1-13-17(18(24)22(20-13)16-6-4-3-5-7-16)19-14-8-10-15(11-9-14)21(2)12-23/h3-12H,1-2H3 |
InChI-Schlüssel |
UGQAPHUZNIXBAI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C=O)C3=CC=CC=C3 |
Synonyme |
N-Methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]formanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)


![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
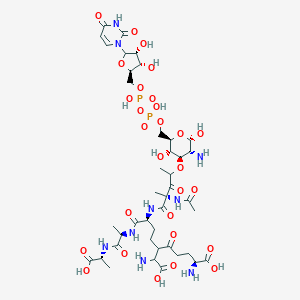
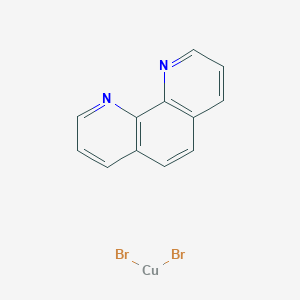
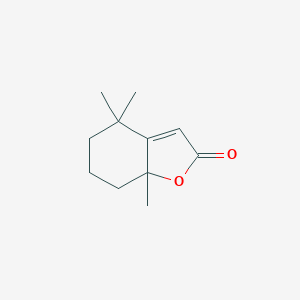
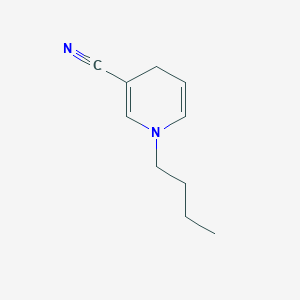


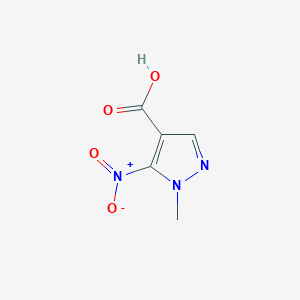

![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)